1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a heterocyclic compound that features a unique structure combining a pyridine ring and an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of pyridine derivatives with isoindole precursors under specific conditions. One common method involves the condensation of pyridine-4-carboxaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as triethylamine, followed by cyclization and oxidation steps to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic structures with pyridine and isoindole rings, such as:
- 1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
- 1,3-dioxo-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
Uniqueness
1,3-dioxo-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
1,3-dioxo-2-(pyridin-4-ylmethyl)isoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-13-11-2-1-10(15(20)21)7-12(11)14(19)17(13)8-9-3-5-16-6-4-9/h1-7H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBUTLLUBDCPPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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